molecular formula C7H12ClNO B3030871 Furfurylamine, N-ethyl-, hydrochloride CAS No. 99357-37-6

Furfurylamine, N-ethyl-, hydrochloride

Cat. No.: B3030871
CAS No.: 99357-37-6
M. Wt: 161.63 g/mol
InChI Key: VSVVTOPMSFNWLR-UHFFFAOYSA-N
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Description

Furfurylamine, N-ethyl-, hydrochloride is an organic compound derived from furfural, a versatile platform molecule obtained from biomass. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a furan ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Furfurylamine, N-ethyl-, hydrochloride can be synthesized through the reductive amination of furfural. This process involves the reaction of furfural with an amine donor in the presence of a reducing agent. Commonly used catalysts for this reaction include nickel or copper-based catalysts. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure, to avoid the degradation of the furan ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves a chemoenzymatic approach. This method combines chemical catalysis with biocatalysis to achieve high yields and selectivity. For example, the use of a deep eutectic solvent system, such as EaCl:Gly–water, has been shown to enhance the efficiency of the transformation of lignocellulosic biomass into furfurylamine .

Chemical Reactions Analysis

Types of Reactions

Furfurylamine, N-ethyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form furfural derivatives.

    Reduction: It can be reduced to form furfuryl alcohol.

    Substitution: The furan ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include formic acid and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of nickel catalysts are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or other electrophiles.

Major Products

    Oxidation: Furfuryl alcohol, furfural derivatives.

    Reduction: Furfuryl alcohol.

    Substitution: Functionalized furfural derivatives.

Scientific Research Applications

Furfurylamine, N-ethyl-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of furfurylamine, N-ethyl-, hydrochloride involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. The pathways involved in its action include reductive amination and catalytic hydrogenation .

Comparison with Similar Compounds

Furfurylamine, N-ethyl-, hydrochloride can be compared with other similar compounds, such as:

Uniqueness

The presence of the N-ethyl group in this compound imparts unique chemical properties, such as increased solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl(furan-2-ylmethyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c1-2-8-6-7-4-3-5-9-7;/h3-5,8H,2,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVVTOPMSFNWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH2+]CC1=CC=CO1.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99357-37-6
Record name Furfurylamine, N-ethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099357376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furfurylamine, N-ethyl-, hydrochloride
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Furfurylamine, N-ethyl-, hydrochloride
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Furfurylamine, N-ethyl-, hydrochloride
Reactant of Route 4
Furfurylamine, N-ethyl-, hydrochloride
Reactant of Route 5
Furfurylamine, N-ethyl-, hydrochloride
Reactant of Route 6
Furfurylamine, N-ethyl-, hydrochloride

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